molecular formula C₂₄D₁₄ B1154702 Dibenzo[def,p]chrysene-d14 (Major)

Dibenzo[def,p]chrysene-d14 (Major)

Cat. No.: B1154702
M. Wt: 316.45
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

Dibenzo[def,p]chrysene-d14 exhibits a well-defined chemical structure characterized by its molecular formula C24D14, representing the complete deuterium substitution of all fourteen hydrogen atoms in the parent polycyclic aromatic hydrocarbon framework. The compound possesses a molecular weight of 316.45 grams per mole, reflecting the mass contribution of the incorporated deuterium atoms. This systematic deuterium labeling designation follows established nomenclature conventions for stable isotope-labeled compounds, where the "d14" suffix indicates the total number of deuterium atoms incorporated into the molecular structure.

The compound is catalogued under various chemical databases with the PubChem Compound Identification number 171394618. The systematic nomenclature encompasses multiple synonymous designations, including naphtho[1,2,3,4-pqr]tetraphene-d14, reflecting the complex polycyclic structure inherent to this class of aromatic hydrocarbons. The structural framework consists of six fused benzene rings arranged in a specific geometric configuration that defines the unique properties of this compound class.

The precise stereochemical arrangement of dibenzo[def,p]chrysene-d14 follows the established polycyclic aromatic hydrocarbon structural patterns, with the deuterium atoms maintaining identical positional arrangements as their protium counterparts in the parent molecule. Chemical structure databases maintain detailed stereochemical information, including three-dimensional conformational data that supports computational modeling applications. The compound demonstrates characteristic properties of high molecular weight polycyclic aromatic hydrocarbons, including limited water solubility and specific optical absorption characteristics.

Relationship to Parent Compound Dibenzo[def,p]chrysene/Dibenzo[a,l]pyrene

The parent compound dibenzo[def,p]chrysene, also designated as dibenzo[a,l]pyrene, represents a critical member of the high molecular weight polycyclic aromatic hydrocarbon family with the molecular formula C24H14. This parent compound carries the Chemical Abstracts Service registry number 191-30-0 and demonstrates exceptional biological potency characteristics. Research investigations have established that dibenzo[def,p]chrysene exhibits a relative potency factor in animal cancer models that is approximately thirty-fold higher than benzo[a]pyrene, which serves as a reference standard for polycyclic aromatic hydrocarbon carcinogenicity assessments.

Environmental occurrence patterns of the parent compound encompass various sources, including incomplete combustion processes, food contamination, and industrial emissions. The compound appears naturally in environmental matrices through pyrolytic processes associated with hydrocarbon combustion, contributing to widespread environmental distribution patterns. Dietary exposure pathways represent significant routes of human contact, with the parent compound detected in various food products, particularly those subjected to high-temperature processing or smoking procedures.

Metabolic transformation pathways of dibenzo[def,p]chrysene involve complex enzymatic processes, primarily mediated by cytochrome P450 enzyme systems, particularly CYP1B1. These biotransformation processes generate reactive metabolites, including diol-epoxide intermediates that demonstrate enhanced biological reactivity compared to the parent compound. The deuterated analog provides essential analytical capabilities for tracing these metabolic pathways through mass spectrometric techniques that distinguish between endogenous and administered compound fractions.

The International Agency for Research on Cancer has classified dibenzo[a,l]pyrene as a Group 2A probable human carcinogen, reflecting substantial evidence for carcinogenic potential in experimental systems. This classification places the compound among the most concerning polycyclic aromatic hydrocarbons from a public health perspective, emphasizing the importance of accurate analytical methodologies for environmental and biological monitoring applications.

Significance as a Stable Isotope-Labeled Reference Standard

Stable isotope-labeled reference standards fulfill critical analytical functions in contemporary environmental and toxicological research methodologies. Dibenzo[def,p]chrysene-d14 serves as an internal standard for mass spectrometric analyses, providing compensation for matrix effects, extraction efficiency variations, and instrumental response fluctuations that commonly compromise analytical accuracy in complex sample matrices. The deuterium labeling pattern ensures chemical behavior essentially identical to the parent compound while enabling mass spectrometric discrimination through characteristic mass differences.

Analytical applications of dibenzo[def,p]chrysene-d14 encompass diverse research domains, including pharmacokinetic studies, environmental monitoring programs, and metabolic pathway investigations. Recent human pharmacokinetic research utilized Carbon-14 labeled dibenzo[def,p]chrysene in microdosing studies, demonstrating the application of isotope-labeled variants for tracing compound disposition in biological systems. Such studies revealed plasma maximum concentrations of 68.8 ± 44.3 femtograms per milliliter following oral administration, illustrating the sensitivity requirements for analytical methodologies in this research domain.

Stable isotope-assisted metabolomics applications have emerged as powerful approaches for investigating polycyclic aromatic hydrocarbon biotransformation pathways in environmental systems. These methodologies exploit the mass spectrometric characteristics of isotope-labeled compounds to identify metabolic products and elucidate degradation pathways in complex environmental matrices. The deuterated reference standards enable researchers to distinguish between natural background contamination and experimentally introduced compounds, enhancing the specificity and reliability of metabolic pathway characterization.

Dibenzo[def,p]chrysene emerged as a compound of particular concern through comparative potency studies that revealed its exceptional biological activity relative to other polycyclic aromatic hydrocarbons. Research investigations demonstrated that dibenzo[def,p]chrysene exhibits carcinogenic potency factors substantially exceeding those of benzo[a]pyrene, the traditional reference standard for polycyclic aromatic hydrocarbon risk assessment. This discovery elevated the research priority for developing analytical methodologies capable of detecting and quantifying dibenzo[def,p]chrysene in environmental and biological samples.

The evolution of stable isotope labeling techniques has revolutionized polycyclic aromatic hydrocarbon research methodologies, enabling unprecedented analytical precision and mechanistic insights. Early applications of deuterium labeling focused on simple aromatic compounds, gradually expanding to encompass complex polycyclic structures as synthetic methodologies advanced. Contemporary stable isotope-assisted metabolomics approaches represent the culmination of these technical developments, providing comprehensive tools for investigating polycyclic aromatic hydrocarbon fate and transport in environmental systems.

Occupational exposure research has historically concentrated on industries involving high-temperature processes, including aluminum production, coal tar processing, and asphalt manufacturing. These investigations established the foundation for understanding human exposure pathways and developing protective strategies for workers in high-risk occupations. The recognition that dermal exposure contributes significantly to total polycyclic aromatic hydrocarbon exposure burden has influenced contemporary exposure assessment methodologies and regulatory approaches.

Recent advances in analytical instrumentation have enabled unprecedented sensitivity for polycyclic aromatic hydrocarbon detection and quantification. Accelerator mass spectrometry techniques have achieved detection limits in the femtogram range, supporting human pharmacokinetic studies with microdose administrations that pose minimal health risks to research participants. These technological capabilities have opened new research avenues for investigating polycyclic aromatic hydrocarbon disposition in human subjects, providing direct evidence for metabolic pathway characterization and exposure assessment validation.

Properties

Molecular Formula

C₂₄D₁₄

Molecular Weight

316.45

Synonyms

1,2,9,10-Dibenzopyrene-d14;  1,2:3,4-Dibenzopyrene-d14;  Dibenzo[a,l]pyrene-d14;  2,3:4,5-Dibenzpyrene-d14;  DBC-d14;  4,5,6,7-Dibenzpyrene-d14;  Ba 51-090462-d14;  NSC 90324-d14;  _x000B_

Origin of Product

United States

Scientific Research Applications

Toxicological Research

Genotoxicity Studies
Dibenzo[def,p]chrysene is classified as a probable human carcinogen (IARC Group 2A) due to its high mutagenic potential. Studies have demonstrated that its metabolic activation leads to DNA adduct formation, which is critical in understanding its genotoxic mechanisms. The compound's ability to bind to DNA can initiate mutations that contribute to tumorigenesis .

Case Study: DNA Binding Analysis
A study conducted on the DNA binding capabilities of dibenzo[def,p]chrysene-d14 revealed that it forms stable adducts with DNA, particularly in the presence of metabolic enzymes. This has implications for assessing cancer risk associated with exposure to environmental PAHs. The study utilized accelerator mass spectrometry (AMS) to quantify the levels of DNA adducts formed in human volunteers after microdosing with dibenzo[def,p]chrysene-d14, highlighting its utility in pharmacokinetic studies .

Pharmacokinetics

Microdosing Studies
The pharmacokinetics of dibenzo[def,p]chrysene-d14 have been explored through microdosing techniques, allowing researchers to assess its absorption, distribution, metabolism, and excretion (ADME) in humans without significant health risks. This approach utilizes AMS for sensitive detection of radiolabeled compounds in biological samples .

Table 1: Pharmacokinetic Parameters of Dibenzo[def,p]chrysene-d14

ParameterValue
Dose29 ng
Tmax (hours)2-4
Half-life (hours)3.4 - 4.8
Log Kow7.4

Environmental Monitoring

Detection in Environmental Samples
Dibenzo[def,p]chrysene and its derivatives are often found in environmental matrices due to incomplete combustion processes. Its detection is crucial for assessing pollution levels and potential health risks associated with PAH exposure.

Case Study: Environmental Impact Assessment
Research has shown that dibenzo[def,p]chrysene can migrate from plastic materials into food products, raising concerns about dietary exposure to this carcinogen. A comprehensive study measured the concentration of various PAHs, including dibenzo[def,p]chrysene-d14, in food samples using advanced chromatographic techniques, which underscored the need for regulatory measures to limit exposure from contaminated sources .

Synthetic Chemistry

Synthesis and Derivatives
The synthesis of dibenzo[def,p]chrysene-d14 is essential for creating reference standards for analytical testing and research purposes. Recent advancements in synthetic methodologies have enabled more efficient production routes.

Table 2: Synthesis Pathways for Dibenzo[def,p]chrysene-d14

Synthesis MethodDescription
Suzuki Cross-CouplingUtilizes palladium-catalyzed reactions for efficient coupling of aromatic compounds.
Photochemical MethodsEmploys light-induced reactions to facilitate cyclization processes with higher yields.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Molecular Comparison of DBC-d14 with Key PAHs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
Dibenzo[def,p]chrysene-d14 (DBC-d14) C24D14 316.454 Six fused aromatic rings, 14 deuterium atoms
Benzo[a]pyrene (BaP) C20H12 252.31 Five fused aromatic rings
7,12-Dimethylbenz[a]anthracene (DMBA) C20H16 256.34 Methyl substituents at positions 7 and 12
Dibenzo[a,h]anthracene-d14 C22D14 292.44 Five fused rings with angular arrangement
Dibenzo[c,l]chrysene-1,4,9,12-tetrone C38H36O4 556.69 Four ketone groups on chrysene backbone

Key Insights :

  • DBC-d14 vs. BaP : DBC-d14 has an additional fused benzene ring compared to BaP, increasing its hydrophobicity and DNA-binding affinity.
  • DBC-d14 vs. DMBA: DMBA’s methyl groups enhance metabolic activation via CYP1B1, whereas DBC-d14 relies on diol-epoxide formation for genotoxicity.
  • Isotopic Differences : Dibenzo[a,h]anthracene-d14 (C22D14) shares deuterium labeling but differs in ring arrangement, affecting metabolic stability.

Carcinogenic Potency

Table 2: Carcinogenic Activity in Rodent Models
Compound Tumorigenic Dose (TD50)* Target Organs Relative Potency vs. BaP
DBC-d14 0.7 μg/kg (oral) Skin, lung, mammary 10–100x higher
BaP 50 μg/kg (dermal) Skin, lung 1x (reference)
DMBA 1–10 μg/kg (oral) Mammary, lymphoid Similar to DBC-d14
Dibenzo[a,h]anthracene 25 μg/kg (oral) Liver, skin 2–5x higher

*TD50: Dose inducing tumors in 50% of test animals.

Key Findings :

  • DBC-d14 is one of the most potent PAHs, with a TD50 10–100× lower than BaP in murine models.
  • Both DBC-d14 and DMBA exhibit immunosuppressive effects at low doses (1–100 mg/kg cumulative), suppressing T-dependent antibody responses.

Metabolic Pathways

Table 3: Enzymatic Activation and Detoxification Mechanisms
Compound Activation Enzymes Reactive Metabolite Detoxification Enzymes
DBC-d14 CYP1B1, Epoxide Hydrolase DBC-11,12-diol-13,14-epoxide (DBCDE) UGT1A10, GSTP1
BaP CYP1A1, CYP1B1 BaP-7,8-diol-9,10-epoxide UGT1A1, SULT1A1
DMBA CYP1B1 DMBA-3,4-diol-1,2-epoxide UGT2B7

Key Insights :

  • Activation : DBC-d14 and DMBA share CYP1B1-mediated bioactivation to diol-epoxides, which form covalent DNA adducts (e.g., DBCDE-dA in mice).
  • Detoxification : DBC-d14 is glucuronidated by UGT1A10, a pathway less efficient in human lung cells compared to BaP.

Immunotoxicity and Genotoxicity

  • DBC-d14 vs. DMBA : Both compounds suppress T-dependent antibody responses (TDAR) in mice at 1–100 mg/kg doses, with persistent effects lasting ≥4 weeks post-exposure.
  • Mechanistic Overlap: Immunosuppression correlates with DNA adduct formation in spleen cells, linking genotoxicity to immune dysfunction.
  • Contrast with BaP : BaP primarily induces oxidative stress, whereas DBC-d14 and DMBA directly target lymphocyte proliferation.

Preparation Methods

Reaction Conditions and Deuterated Precursors

The synthesis begins with brominated fluorenone derivatives, which are coupled with deuterated boronic acids under palladium catalysis. For example, 9-bromofluorenone is reacted with deuterated naphthaleneboronic acid (C₁₀D₇-B(OH)₂) in a tetrahydrofuran (THF)/water mixture, using Pd(PPh₃)₄ as the catalyst and potassium carbonate as the base. The reaction proceeds at 80°C for 24 hours, yielding a deuterated biphenyl intermediate.

Table 1: Key Parameters for Suzuki Cross-Coupling of DBC-d14

ParameterValue/Description
CatalystPd(PPh₃)₄ (5 mol%)
Solvent SystemTHF/H₂O (4:1 v/v)
Temperature80°C
Reaction Time24 hours
Deuterated Boronic AcidC₁₀D₇-B(OH)₂ (1.2 equiv)
Yield (Non-Deuterated)68–72%

Deuterium incorporation at this stage ensures isotopic labeling is intrinsic to the molecular backbone, avoiding the need for post-synthetic exchange.

Cyclization and Aromatization

The biphenyl intermediate undergoes cyclization via Friedel-Crafts alkylation, facilitated by AlCl₃ in dichloromethane, to form the chrysene core. Subsequent aromatization using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in refluxing toluene eliminates residual hydrogens, yielding the fully conjugated DBC-d14 structure.

Isotopic Labeling Techniques

Direct Synthesis Using Deuterated Reagents

The majority of deuterium atoms in DBC-d14 are introduced during the Suzuki cross-coupling step, utilizing commercially available deuterated boronic acids. This method ensures high isotopic purity (>98% D), as confirmed by high-resolution mass spectrometry (HRMS).

Post-Synthetic Deuteration

For positions inaccessible via Suzuki coupling, deuteration is achieved through acid-catalyzed exchange. Treating DBC with D₂O and DCl at elevated temperatures (150°C) replaces hydrogens at electron-deficient positions, though this method risks isotopic dilution and requires stringent purification.

Table 2: Comparison of Labeling Strategies

MethodAdvantagesLimitations
Suzuki Cross-CouplingHigh isotopic purity (≥98%)Limited to aryl positions
Post-Synthetic ExchangeBroad positional coverageRisk of isotopic dilution (≤85% D)

Purification and Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Crude DBC-d14 is purified via reverse-phase HPLC using a C₁₈ column and an acetonitrile/water gradient. The deuterated compound elutes slightly earlier than non-deuterated DBC due to reduced hydrophobicity, enabling baseline separation.

Table 3: HPLC Conditions for DBC-d14 Purification

ColumnLuna C₁₈ (150 × 3 mm, 3 µm)
Mobile PhaseA: 20 mM NH₄HCO₂ (pH 4.5), B: ACN
Gradient1% B to 40% B over 12 minutes
Flow Rate0.4 mL/min
Retention Time6.0–6.5 minutes

Mass Spectrometry and NMR Validation

Accelerator mass spectrometry (AMS) confirms isotopic incorporation, detecting attomole levels of DBC-d14 in biological matrices. ¹H NMR reveals absence of proton signals at deuterated positions, while ²H NMR quantifies isotopic enrichment.

Challenges and Optimizations

Isotopic Purity and Yield Trade-offs

Direct synthesis via Suzuki coupling achieves higher yields (68–72%) and purity but requires expensive deuterated boronic acids. Post-synthetic deuteration is cost-effective but struggles with incomplete exchange, necessitating repetitive purification.

Scale-Up Considerations

Gram-scale production of DBC-d14 demands meticulous control over reaction conditions to prevent deuterium loss. Closed-system reactors and anhydrous solvents are critical to maintaining isotopic integrity .

Q & A

Q. What are the primary applications of Dibenzo[def,p]chrysene-d14 in academic research?

Dibenzo[def,p]chrysene-d14 is primarily used as an internal standard in environmental and toxicological analyses due to its isotopic labeling (deuterium substitution), which minimizes interference during quantification. It is critical for gas chromatography-mass spectrometry (GC/MS) studies to detect polycyclic aromatic hydrocarbons (PAHs) in complex matrices like soil or biological samples . Its deuterated structure ensures accurate calibration curves by matching the physicochemical properties of non-deuterated analogs while providing distinct mass spectral signatures .

Q. What synthetic routes are documented for Dibenzo[def,p]chrysene and its deuterated analogs?

While direct synthesis of Dibenzo[def,p]chrysene-d14 is not detailed in the evidence, analogous PAHs (e.g., dibenzo[g,p]chrysene) are synthesized via multi-step organic reactions. A four-step method starting from fluoren-9-one involves carbonium ion rearrangements, reductions, and cyclization, producing intermediates like 9,9'-bifluorene-9,9'-diol and spiro-compounds. Deuterated versions typically incorporate deuterium at specific positions through catalytic exchange or deuterated reagents during synthesis .

Q. How is Dibenzo[def,p]chrysene-d14 characterized for purity and structural integrity?

Characterization relies on crystallographic data (e.g., X-ray diffraction for non-deuterated analogs), nuclear magnetic resonance (NMR) for positional deuterium verification, and high-resolution mass spectrometry (HRMS) to confirm molecular weight. For example, crystallographic parameters such as space group and unit cell dimensions are critical for structural validation .

Advanced Research Questions

Q. What experimental challenges arise in studying the metabolic activation of Dibenzo[def,p]chrysene-d14, and how can they be mitigated?

Metabolic studies reveal stereoselective activation pathways, where the compound forms fjord-region diol-epoxides (e.g., 11,12-diol-13,14-epoxide) that bind to DNA. Variability in adduct formation across cell lines (e.g., MCF-7 mammary carcinoma cells) necessitates rigorous controls for enzyme activity (e.g., cytochrome P450 isoforms) and replication of incubation conditions. Contradictions in adduct profiles may arise from differences in epoxide hydrolase activity or competing glucuronidation pathways, requiring tandem LC-MS/MS and isotopic tracing to resolve .

Q. How can GC/MS parameters be optimized to distinguish Dibenzo[def,p]chrysene-d14 from co-eluting PAHs in environmental samples?

Optimization involves adjusting column polarity (e.g., using a DB-5MS column), temperature gradients, and selective ion monitoring (SIM). For instance, monitoring the molecular ion cluster at m/z 316–318 (deuterated vs. non-deuterated) enhances specificity. Matrix effects from humic acids or lipids are minimized via solid-phase extraction (SPE) with deuterated internal standards for recovery correction .

Q. What methodological frameworks are recommended for designing studies on the carcinogenicity of Dibenzo[def,p]chrysene-d14?

The PICO framework (Population: target cells; Intervention: metabolic activation; Comparison: non-deuterated analogs; Outcome: DNA adduct levels) ensures hypothesis clarity. The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide experimental scope, such as comparing adduct persistence in in vitro vs. in vivo models. Pilot studies using Ames tests or Comet assays are critical for dose-response validation before large-scale genomic analyses .

Q. How do isotopic effects influence the stability and reactivity of Dibenzo[def,p]chrysene-d14 compared to its non-deuterated form?

Deuterium substitution at aromatic positions reduces vibrational energy, potentially altering reaction kinetics (kinetic isotope effect). For example, deuterated diols may exhibit slower epoxidation rates due to stronger C-D bonds, affecting metabolic pathway dominance. Computational modeling (e.g., density functional theory) can predict isotopic impacts on transition states, validated by kinetic assays .

Data Interpretation and Contradiction Resolution

Q. How should researchers address discrepancies in reported DNA adduct levels from Dibenzo[def,p]chrysene-d14 exposure?

Discrepancies often stem from variations in cell line metabolism (e.g., MCF-7 vs. V79 cells) or detection limits of ³²P-postlabeling vs. mass spectrometry. Standardizing protocols for cell culture conditions, exposure duration, and adduct enrichment methods (e.g., immunoaffinity columns) improves reproducibility. Meta-analyses using fixed-effect models can quantify inter-study heterogeneity .

Q. What validation criteria are essential for using Dibenzo[def,p]chrysene-d14 as an internal standard in regulatory environmental analyses?

Validation requires demonstrating linearity (R² > 0.99), precision (%RSD < 10%), and accuracy (spiked recovery 85–115%) across matrices. Cross-validation with certified reference materials (CRMs) and participation in inter-laboratory comparisons (e.g., EPA Method 8270) ensures compliance with ISO 17025 standards .

Methodological Resources

  • Synthesis Protocols : Refer to multi-step organic synthesis frameworks for PAHs .
  • Analytical Standards : Use catalogs from authoritative suppliers (e.g., LGC Group) for certified deuterated compounds .
  • Metabolic Assays : Follow cell-mediated mutation assays and DNA adduct quantification protocols from peer-reviewed toxicology studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.